molecular formula C22H27ClN4O4S B3991087 1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

Cat. No.: B3991087
M. Wt: 479.0 g/mol
InChI Key: IPQXOYSDTPFVAA-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is not well-documented. it is likely to interact with biological molecules through its functional groups, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to its combination of functional groups, which may confer specific biological activities not seen in similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4S/c1-17-16-25(13-14-26(17)32(30,31)20-8-5-18(23)6-9-20)19-7-10-21(27(28)29)22(15-19)24-11-3-2-4-12-24/h5-10,15,17H,2-4,11-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQXOYSDTPFVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
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1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
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1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
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1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
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1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
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1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

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